N-Formyl-met-leu-phe-lys

Übersicht

Beschreibung

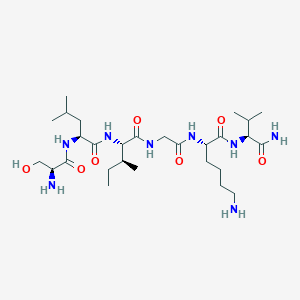

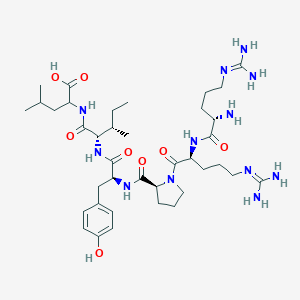

N-Formylmethionyl-leucyl-phenylalanin-lysin (fMLFK) ist ein Peptid, das als potenter und selektiver Agonist des Formylpeptidrezeptors 1 wirkt. Es gehört zur Familie der N-formylierten Oligopeptide, die als chemotaktische Faktoren bekannt sind, weil sie Leukozyten anziehen und aktivieren, indem sie an bestimmte G-Protein-gekoppelte Rezeptoren auf diesen Zellen binden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

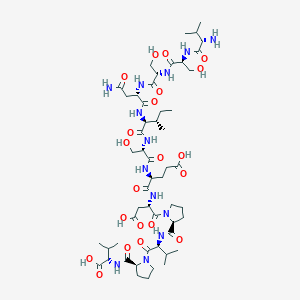

Die Synthese von N-Formylmethionyl-leucyl-phenylalanin-lysin erfolgt typischerweise durch Festphasenpeptidsynthese. Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Das Verfahren umfasst die folgenden Schritte:

Kupplung: Die Aminosäuren werden mit einem Kupplungsreagenz wie Dicyclohexylcarbodiimid an das Harz gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure entfernt.

Spaltung: Das Peptid wird mit einem Spaltungsreagenz wie Fluorwasserstoff vom Harz abgespalten.

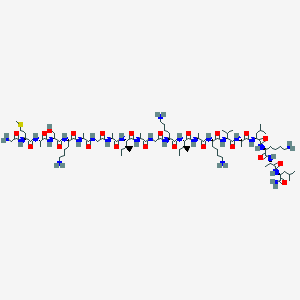

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Formylmethionyl-leucyl-phenylalanin-lysin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Ausbeute zu steigern. Das Verfahren wird optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Formylmethionyl-leucyl-phenylalanin-lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin rückgängig machen.

Substitution: Substitutionsreaktionen können an der Formylgruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Methioninsulfoxid.

Reduktion: Methionin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-Formylmethionyl-leucyl-phenylalanin-lysin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Wirkt als chemotaktischer Faktor und zieht Leukozyten an Infektions- oder Entzündungsstellen an.

Medizin: Wird auf seine potenzielle Rolle bei der Modulation von Immunantworten und als therapeutisches Mittel bei entzündlichen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung diagnostischer Tests und als Standard in der Peptidanalyse verwendet.

Wirkmechanismus

N-Formylmethionyl-leucyl-phenylalanin-lysin übt seine Wirkungen aus, indem es an den Formylpeptidrezeptor 1 auf der Oberfläche von Leukozyten bindet. Diese Bindung aktiviert G-Protein-gekoppelte Signalwege, die zu verschiedenen zellulären Reaktionen wie Chemotaxis, Degranulation und Superoxidproduktion führen. Zu den beteiligten molekularen Zielen und Signalwegen gehören:

Formylpeptidrezeptor 1: Der primäre Rezeptor für N-Formylmethionyl-leucyl-phenylalanin-lysin.

G-Protein-gekoppelte Signalgebung: Die Aktivierung von G-Proteinen führt zu nachgeschalteten Signalereignissen, die die zellulären Reaktionen vermitteln.

Wissenschaftliche Forschungsanwendungen

N-Formylmethionyl-leucyl-phenylalanine-lysine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of peptide synthesis and modification.

Biology: Acts as a chemotactic factor, attracting leukocytes to sites of infection or inflammation.

Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

Industry: Used in the development of diagnostic assays and as a standard in peptide analysis.

Wirkmechanismus

N-Formylmethionyl-leucyl-phenylalanine-lysine exerts its effects by binding to formyl peptide receptor 1 on the surface of leukocytes. This binding activates G protein-coupled signaling pathways, leading to various cellular responses such as chemotaxis, degranulation, and superoxide production. The molecular targets and pathways involved include:

Formyl peptide receptor 1: The primary receptor for N-Formylmethionyl-leucyl-phenylalanine-lysine.

G protein-coupled signaling: Activation of G proteins leads to downstream signaling events that mediate the cellular responses.

Vergleich Mit ähnlichen Verbindungen

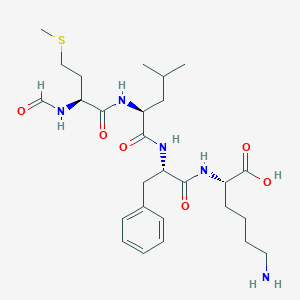

N-Formylmethionyl-leucyl-phenylalanin-lysin ist unter ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und hohen Affinität zum Formylpeptidrezeptor 1 einzigartig. Zu ähnlichen Verbindungen gehören:

N-Formylmethionyl-leucyl-phenylalanin: Fehlt der Lysinrest, besitzt aber ähnliche chemotaktische Eigenschaften.

N-Formylmethionyl-leucyl-phenylalanin-lysin-Analoga: Modifizierte Versionen mit unterschiedlichen Aminosäuresequenzen oder Substitutionen.

Diese ähnlichen Verbindungen können unterschiedliche Affinitäten zu Formylpeptidrezeptoren und unterschiedliche biologische Aktivitäten aufweisen, was die Einzigartigkeit von N-Formylmethionyl-leucyl-phenylalanin-lysin in seinen spezifischen Interaktionen und Wirkungen unterstreicht .

Eigenschaften

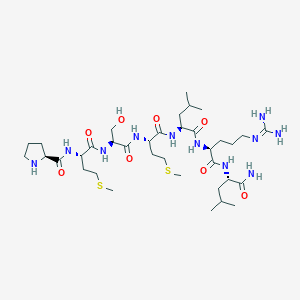

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-MLCQCVOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432452 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-11-4 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

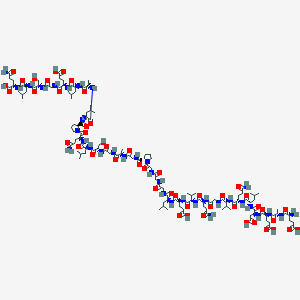

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

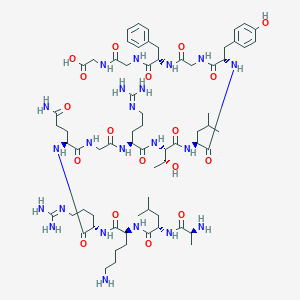

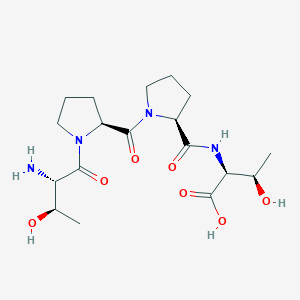

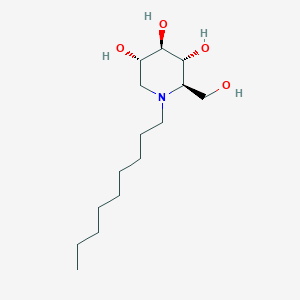

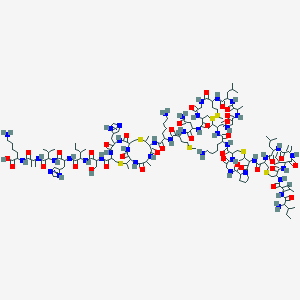

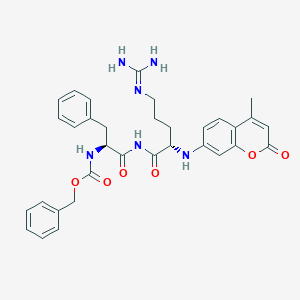

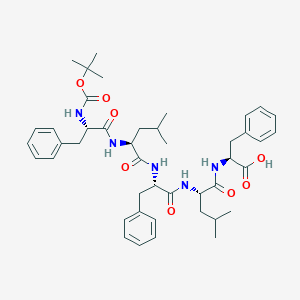

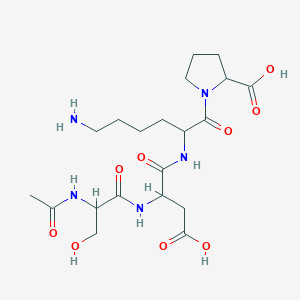

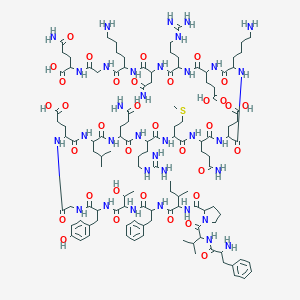

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.